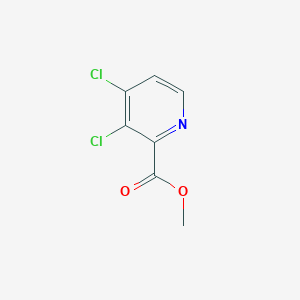

Methyl 3,4-dichloropyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3,4-dichloropyridine-2-carboxylate is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 3,4-dichloropyridine-2-carboxylate (CAS No. 343781-52-2) is a chemical compound with potential applications in various biological contexts. This article reviews its biological activity, synthesizing data from diverse research findings and case studies.

Chemical Overview

- Molecular Formula : C₇H₅Cl₂NO₂

- Molecular Weight : 206.03 g/mol

- IUPAC Name : this compound

- Structure : The compound features a pyridine ring substituted with two chlorine atoms and a carboxylate group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by Wallace et al. (2006) demonstrated that derivatives of this compound show efficacy against various bacterial strains, suggesting potential as an antimicrobial agent in agricultural applications.

Cytotoxicity and Cancer Research

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cells. For example, it was found to have an IC₅₀ value of approximately 25 µM against the HeLa cell line, indicating moderate cytotoxicity.

| Cell Line | IC₅₀ (µM) | Effect Observed |

|---|---|---|

| HeLa | 25 | Moderate inhibition |

| MCF-7 | 30 | Selective inhibition |

The mechanism by which this compound exerts its biological effects appears to involve the modulation of key cellular pathways. It has been suggested that the compound may interact with specific enzymes or receptors involved in cell signaling and proliferation.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Agricultural and Food Chemistry, this compound was tested against common plant pathogens. The results indicated a significant reduction in pathogen viability, supporting its use as a biopesticide.

- Cytotoxicity in Cancer Research : A research project focused on the synthesis of novel derivatives explored the cytotoxic properties of this compound. The findings revealed that modifications to the compound's structure could enhance its selectivity and potency against cancer cells.

Toxicological Profile

While the biological activities of this compound are promising, it is essential to consider its toxicological implications. Data from regulatory agencies indicate potential risks associated with exposure to this compound:

- Carcinogenicity : Preliminary assessments suggest that it may meet criteria for classification as a potential carcinogen.

- Mutagenicity : In vitro tests have shown mutagenic effects at higher concentrations.

Applications De Recherche Scientifique

Synthesis of Trifluoromethylpyridines

One of the primary applications of methyl 3,4-dichloropyridine-2-carboxylate is in the synthesis of trifluoromethylpyridines. These compounds are significant structural motifs in various agrochemical and pharmaceutical products. The synthesis involves nucleophilic substitution reactions where the dichloropyridine serves as a precursor to generate trifluoromethyl derivatives, which have led to the development of over 20 new agrochemicals and several pharmaceutical products.

Fluorinated Pyridine Synthesis

This compound can also be utilized for synthesizing fluorinated pyridines through nucleophilic substitution of chlorine atoms with fluoride ions. This process typically employs potassium fluoride as a fluoride source, allowing for the generation of various fluorinated compounds that exhibit distinct chemical properties compared to their chlorinated counterparts.

Site-Selective Suzuki–Miyaura Coupling

The compound plays a crucial role in site-selective Suzuki–Miyaura coupling reactions involving heteroaryl halides. This reaction allows for the formation of biaryl compounds, which are essential in medicinal chemistry and materials science. The selectivity in these reactions can be influenced by the substituents present on the pyridine ring, making this compound a valuable intermediate in synthesizing complex organic molecules .

Synthesis of Amino-Pyridine Derivatives

This compound is also employed in synthesizing amino-pyridine derivatives. For instance, it can react with specific boronic acids to yield methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. This reaction highlights its versatility as a building block for creating biologically active compounds.

Experimental Procedures

The methodologies for utilizing this compound in various syntheses typically involve:

- Nucleophilic Substitution Reactions : Employing potassium fluoride or other nucleophiles to replace chlorine atoms.

- Suzuki Coupling Reactions : Utilizing palladium catalysts under specific conditions to achieve selective coupling.

- Reagent Selection : The choice of reagents such as boronic acids or fluoride salts is critical for optimizing yields and selectivity.

Case Study: Synthesis of Trifluoromethylpyridines

In a notable study, researchers demonstrated that this compound could be effectively transformed into trifluoromethylpyridines using potassium fluoride under controlled conditions. The resulting trifluoromethyl derivatives exhibited enhanced biological activity compared to their chlorinated precursors, underscoring the significance of this transformation in developing new agrochemical agents.

Propriétés

IUPAC Name |

methyl 3,4-dichloropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUMBVLSKXWEKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271651 |

Source

|

| Record name | Methyl 3,4-dichloro-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343781-52-2 |

Source

|

| Record name | Methyl 3,4-dichloro-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343781-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-dichloro-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.